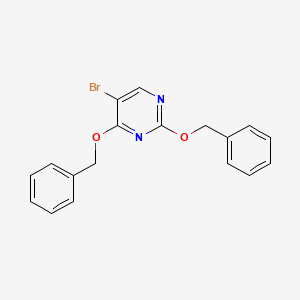

2,4-Bis(benzyloxy)-5-bromopyrimidine

Descripción general

Descripción

2,4-Bis(benzyloxy)-5-bromopyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of two benzyloxy groups at the 2 and 4 positions and a bromine atom at the 5 position of the pyrimidine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(benzyloxy)-5-bromopyrimidine typically involves the alkylation of 2,4-dihydroxypyrimidine with benzyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The bromination at the 5 position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Bis(benzyloxy)-5-bromopyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5 position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

2,4-Bis(benzyloxy)-5-bromopyrimidine is utilized as an intermediate in synthesizing various pharmaceuticals, particularly antiviral and anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines. For instance, modifications of this compound have led to the discovery of novel inhibitors targeting HSP90, a protein implicated in cancer progression. Compounds derived from this compound showed IC50 values in the low micromolar range against breast cancer cell lines, demonstrating their potential as therapeutic agents .

Case Study: HSP90 Inhibition

In a study focusing on HSP90 N-terminal inhibitors, derivatives of this compound were found to induce significant degradation of client proteins like AKT and ERK. The compound exhibited strong binding affinity with an IC50 value of 0.21 μM, showcasing its potential in targeted cancer therapies .

Organic Synthesis

Facilitating Complex Molecule Formation:

This compound is employed in organic chemistry for synthesizing more complex molecules. Its structure allows researchers to explore new chemical pathways and reactions effectively. The versatility of this compound makes it a valuable building block for creating various organic compounds .

Material Science

Enhancing Material Properties:

In material science, this compound is utilized in formulating advanced materials such as polymers and coatings. These materials benefit from enhanced properties like durability and resistance to environmental factors due to the incorporation of this compound .

Biochemical Research

Studying Enzyme Interactions:

The compound plays a crucial role in biochemical research by aiding the study of enzyme interactions and biological pathways. This application is essential for understanding disease mechanisms and identifying potential therapeutic targets .

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is used in various techniques for detecting and quantifying other compounds within complex mixtures. Its ability to act as a reference standard or reagent enhances the accuracy of analytical methods .

Data Table: Applications Overview

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate in drug synthesis for antiviral and anticancer agents | Antiproliferative activity against cancer cell lines |

| Organic Synthesis | Building block for complex molecules | Facilitates exploration of new chemical pathways |

| Material Science | Used in formulating advanced materials | Enhances durability and environmental resistance |

| Biochemical Research | Aids in studying enzyme interactions and biological pathways | Important for understanding disease mechanisms |

| Analytical Chemistry | Utilized in detection and quantification techniques | Improves accuracy in analytical methods |

Mecanismo De Acción

The mechanism of action of 2,4-Bis(benzyloxy)-5-bromopyrimidine, particularly in medicinal applications, involves its interaction with molecular targets such as HSP90. HSP90 is a molecular chaperone involved in protein folding and stabilization. Inhibitors of HSP90 can disrupt its function, leading to the degradation of client proteins and inhibition of cancer cell growth . The compound binds to the N-terminal domain of HSP90, preventing its ATPase activity and subsequent chaperone function.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Bis(benzyloxy)pyrimidine: Lacks the bromine atom at the 5 position.

2,4-Dihydroxypyrimidine: Lacks the benzyloxy groups and bromine atom.

5-Bromo-2,4-dihydroxypyrimidine: Lacks the benzyloxy groups.

Uniqueness

2,4-Bis(benzyloxy)-5-bromopyrimidine is unique due to the combination of benzyloxy groups and a bromine atom, which confer specific chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the benzyloxy groups provide stability and potential for interactions with biological targets.

Actividad Biológica

2,4-Bis(benzyloxy)-5-bromopyrimidine is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique pyrimidine structure, which is modified with benzyloxy groups and a bromine atom. Research has indicated that it may serve as a promising candidate for various therapeutic applications, including anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 363.23 g/mol. The presence of two benzyloxy substituents at the 2 and 4 positions and a bromine atom at the 5 position significantly influences its chemical reactivity and biological activity.

Research indicates that this compound acts primarily as an inhibitor of the heat shock protein 90 (HSP90), a critical molecular chaperone involved in the stabilization and maturation of several oncogenic proteins. By inhibiting HSP90, this compound can induce degradation of client proteins such as AKT and ERK, which are pivotal in cancer cell proliferation and survival .

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : It has shown significant antiproliferative effects against various cancer cell lines, including breast cancer. For instance, compounds derived from this structure exhibited IC values in the low micromolar range, indicating potent activity .

- Mechanistic Insights : The compound's ability to bind to the N-terminal domain of HSP90 was confirmed through molecular docking studies, demonstrating its potential to disrupt cancer cell signaling pathways .

Antimicrobial Activity

In addition to its anticancer effects, there is emerging evidence supporting the antimicrobial properties of this compound:

- Broad-Spectrum Activity : Preliminary studies have suggested that this compound exhibits activity against various bacterial strains, although specific mechanisms remain to be fully elucidated .

- Potential Applications : The dual functionality as both an anticancer and antimicrobial agent positions it as a versatile candidate for further drug development.

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar pyrimidine derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (IC ~ low µM) | Moderate | HSP90 inhibition |

| Other Pyrimidine Derivatives | Variable | Limited | Varies by structure (e.g., kinase inhibition) |

Case Studies

- In Vitro Studies : A study conducted on breast cancer cell lines demonstrated that treatment with this compound led to decreased cell viability and induced apoptosis through the activation of caspases .

- Molecular Docking Analysis : Computational studies have shown that this compound effectively binds to the HSP90 N-terminal domain with high affinity, supporting its role as a potential therapeutic agent in cancer treatment .

Propiedades

IUPAC Name |

5-bromo-2,4-bis(phenylmethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN2O2/c19-16-11-20-18(23-13-15-9-5-2-6-10-15)21-17(16)22-12-14-7-3-1-4-8-14/h1-11H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPWETJGPVPWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC=C2Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90292396 | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41244-53-5 | |

| Record name | 41244-53-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-bis(benzyloxy)-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90292396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.